Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate
Description
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate (CAS: 94086-78-9) is an ester compound with a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol . Its structure features a phenyl ring substituted with a bis(2-hydroxyethyl)amino group, linked to a butanoate ester with an isopropyl moiety. The compound requires storage under dry, sealed conditions at room temperature and is currently listed as out of stock in major markets .
Properties
IUPAC Name |
propan-2-yl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)18(10-12-19)11-13-20/h6-9,14,19-20H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCRYJKFQEJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240397 | |
| Record name | Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94086-78-9 | |
| Record name | 1-Methylethyl 4-[bis(2-hydroxyethyl)amino]benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2CG6Q3J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification Step
- Reactants: 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid and isopropanol.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under anhydrous conditions to drive the esterification reaction to completion.
- Solvents: Typically, isopropanol acts as both solvent and reactant; sometimes additional solvents may be used to control viscosity and heat transfer.
Reaction Monitoring and Completion
- The reaction progress is monitored analytically, commonly via HPLC or TLC, to confirm the consumption of the acid and formation of the ester.
- Reaction times vary but generally range from several hours under reflux to ensure maximum conversion.
Isolation and Purification
- After completion, the reaction mixture is cooled.
- The product is isolated by solvent extraction, filtration, and drying.
- Purification may involve recrystallization or chromatographic techniques to achieve high purity (>95%).
Industrial Scale Considerations
- Continuous Flow Reactors: Used to maintain precise control over reaction parameters, enhancing reproducibility and scalability.
- Temperature Control: Critical to prevent side reactions such as hydrolysis or oxidation of hydroxyl groups.
- Purity Control: High-performance liquid chromatography (HPLC) is employed to monitor impurities, targeting purities greater than 95-97% for intermediate compounds and final product.
- Safety: Avoidance of hazardous reagents like ethylene oxide (used in some related processes) due to toxicity and carcinogenicity concerns.
Summary Table of Preparation Parameters
Research Findings and Analytical Data
- The use of organic bases significantly improves reaction rate and product purity compared to inorganic bases, which can cause ester hydrolysis and gummy by-products.
- Reaction temperature optimization is crucial; too high temperatures can lead to degradation, while too low temperatures slow reaction rates.
- Analytical techniques such as HPLC and X-ray powder diffraction (XRPD) are essential for confirming product identity and polymorphic form, ensuring batch-to-batch consistency.
- The compound’s molecular formula is C17H27NO4 with a molecular weight of 309.4 g/mol, confirming the expected ester and bis(hydroxyethyl)amino functionalities.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The compound functions as an angiotensin-converting enzyme (ACE) inhibitor , which helps regulate blood pressure levels by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism reduces the likelihood of heart attack and stroke by lowering blood pressure. The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin system.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Hydrophilicity: The target compound’s bis(2-hydroxyethyl)amino group enhances water solubility compared to lipophilic esters like 3,7-Dimethylocta-1,6-dien-3-yl butyrate, which is likely used in non-polar formulations .
Reactivity : Compounds with electron-withdrawing groups (e.g., chloro-nitro-pyrimidine in Compound 2.1) exhibit higher reactivity than the target’s hydroxyethyl-substituted phenyl group, making them suitable for nucleophilic substitution reactions in drug synthesis .
Material Science Applications : The fullerene derivative (Compound 2.5) is tailored for electronics, whereas the target’s structure lacks conjugated systems necessary for such uses .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely involves coupling bis(2-hydroxyethyl)aniline with isopropyl butanoate, a process less complex than the multi-step routes required for pyrimidine- or fullerene-containing analogs .
- Market Availability : Unlike the target compound, Indole-3-butyric Acid Potassium Salt (Compound 2.6) is widely commercialized in agriculture, reflecting its established role in plant biology .
Biological Activity
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate, a synthetic compound with the molecular formula and a molecular weight of 309.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, backed by available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isopropyl group
- A butanoate moiety
- A bis(2-hydroxyethyl)amino group attached to a phenyl ring
These structural characteristics contribute to its chemical reactivity and potential applications in various fields, including pharmacology and organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇NO₄ |
| Molecular Weight | 309.4 g/mol |
| Log P (octanol-water partition coefficient) | 1.87 (Consensus) |
| Storage Temperature | Ambient |
Angiotensin-Converting Enzyme (ACE) Inhibition
Research indicates that this compound exhibits significant activity as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are crucial in managing conditions related to hypertension and cardiovascular diseases by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
- Mechanism of Action : By inhibiting ACE, this compound can lead to vasodilation, reduced blood pressure, and decreased workload on the heart.
Interaction with Biomolecules
Studies suggest that the compound may interact with various biomolecules, enhancing its therapeutic potential. Its ability to inhibit ACE implies significant implications for cardiovascular health. However, detailed mechanisms of interaction remain to be fully elucidated through further research.
Table 2: Comparison with Related Compounds
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]- | Contains an azo group | Different functional group leads to distinct reactivity |
| Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate | Similar structure without butanoate | Lacks the unique butanoate moiety |
Synthesis and Production
The synthesis of this compound typically involves the esterification of 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid with isopropanol. This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity.
Q & A
Q. What are the recommended synthetic routes for Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
- Acylation of 4-aminophenyl precursors : Reacting 4-(bis(2-hydroxyethyl)amino)phenyl derivatives with butanoic acid chloride, followed by esterification with isopropanol under anhydrous conditions .
- Nucleophilic substitution : Using 4-(bis(2-hydroxyethyl)amino)phenylboronic acid in a Suzuki-Miyaura coupling with isopropyl butanoate derivatives .
Purity Optimization : - Use HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purification .
- Confirm purity via GC (>97% threshold) or HPLC (>95% threshold) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 250–300 nm) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25°C to 200°C (heating rate: 10°C/min) to identify decomposition points .
- Store at –20°C in amber vials to prevent hydrolysis of the ester group .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with a gradient elution (methanol/water) to separate impurities like unreacted boronic acid esters or hydroxylated byproducts .
- Mass Spectrometry (LC-MS) : Identify impurities with m/z deviations >5 ppm from the parent ion (MW: ~337.4 g/mol) .
- Nuclear Magnetic Resonance (NMR) : Detect residual solvents (e.g., DMSO, THF) via ¹H-NMR at 400 MHz .
Q. How can researchers validate the compound’s structure after synthesis?
Methodological Answer:
- FT-IR Spectroscopy : Confirm the presence of ester C=O stretches (~1740 cm⁻¹) and hydroxyl (-OH) groups (~3400 cm⁻¹) .
- ¹³C-NMR : Identify key carbons: isopropyl methyl groups (δ 20–25 ppm), ester carbonyl (δ 170–175 ppm), and aromatic carbons (δ 120–140 ppm) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity due to structural similarity to alkylating agents .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with PRTR regulations .
Advanced Research Questions
Q. How does the bis(2-hydroxyethyl)amino group influence the compound’s reactivity in aqueous versus nonpolar solvents?
Methodological Answer:
- Aqueous Solubility : The hydrophilic bis(2-hydroxyethyl)amino group enhances solubility in water (logP ≈ 1.2), enabling biological assays in PBS .
- Nonpolar Media : In DCM or toluene, the group participates in hydrogen bonding, reducing reactivity in ester hydrolysis reactions .
- Kinetic Studies : Compare reaction rates of ester hydrolysis (e.g., with NaOH) against methyl/ethyl analogs to quantify steric effects .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify nonlinear effects .
- Cell Line Variability : Use >3 cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Metabolic Stability Assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (PDB: 1ATP) or GPCRs (PDB: 6OS9) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Analysis : Coralate substituent effects (e.g., isopropyl vs. ethyl esters) with IC₅₀ values .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns to resolve enantiomers during purification .
- Catalyst Optimization : Screen chiral catalysts (e.g., BINOL-derived) for asymmetric esterification .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor enantiomeric excess (ee) in real time .
Q. How can researchers design derivatives to improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Strategies : Replace isopropyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyethyl groups to prolong half-life .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
